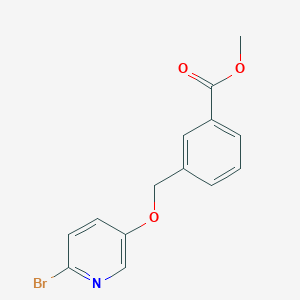

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-[(6-bromopyridin-3-yl)oxymethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO3/c1-18-14(17)11-4-2-3-10(7-11)9-19-12-5-6-13(15)16-8-12/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOIQNVVODEFLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1)COC2=CN=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate generally involves the following key steps:

- Formation of the benzoate ester backbone , typically starting from methyl 3-hydroxybenzoate or methyl 3-(hydroxymethyl)benzoate.

- Introduction of the 6-bromopyridin-3-yloxy group via nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki or Ullmann-type ether formation).

- Optimization of reaction conditions including solvent choice, catalysts, and temperature to maximize yield and purity.

Detailed Preparation Method

Starting Materials and Reagents

- Methyl 3-(hydroxymethyl)benzoate : Provides the benzoate core with a reactive hydroxymethyl group.

- 6-Bromopyridin-3-ol (or 6-bromopyridin-3-ol derivatives) : The nucleophile or coupling partner to introduce the bromopyridinyl ether moiety.

- Base : Potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to deprotonate the phenol group.

- Catalyst : Palladium complexes such as Pd(PPh3)4 or Pd(dppf)Cl2 for cross-coupling reactions.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or toluene are preferred.

Synthetic Procedure

Step 1: Activation of the Hydroxymethyl Group

The hydroxymethyl group on methyl 3-(hydroxymethyl)benzoate is activated by treatment with a base to generate the alkoxide intermediate.Step 2: Formation of the Ether Linkage

The alkoxide intermediate reacts with 6-bromopyridin-3-ol under palladium-catalyzed conditions to form the ether bond, yielding this compound.Step 3: Purification

The crude product is purified by column chromatography or recrystallization to isolate the target compound in high purity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | 1-5 mol% loading |

| Base | K2CO3, Cs2CO3 | 1.5-2 equivalents |

| Solvent | DMF, DMSO, Toluene | Polar aprotic solvents enhance reactivity |

| Temperature | 80-120 °C | Elevated temperatures favor coupling |

| Reaction Time | 12-24 hours | Monitored by HPLC or TLC |

Alternative Approaches

- Nucleophilic Aromatic Substitution (SNAr) : Direct displacement of a leaving group on a pyridine ring by the phenolic oxygen of methyl 3-(hydroxymethyl)benzoate under basic conditions.

- One-pot Curtius Rearrangement for Intermediate Formation : Although more common in related pyridinyl derivatives, this method can be adapted for intermediates leading to the target compound, involving diphenylphosphoryl azide (DPPA) and triethylamine in mixed solvents (toluene/t-butanol).

Research Findings and Yields

- Yields for similar palladium-catalyzed ether formations typically range from 60% to 85% depending on substrate purity and reaction optimization.

- The presence of bromine on the pyridine ring can influence the reaction kinetics and selectivity, requiring careful control of reaction parameters.

- Impurities such as phosphorous salts from reagents like DPPA may contaminate intermediates, affecting overall yield and purity.

Physicochemical Properties Relevant to Preparation

| Property | Value |

|---|---|

| Molecular Weight | 229.07 g/mol |

| Solubility | ~0.1 - 0.18 mg/mL (varies by solvent) |

| Log P (Octanol/Water) | ~2.6 (consensus) |

| Number of Rotatable Bonds | 3 |

| Hydrogen Bond Acceptors | 2 |

| Hydrogen Bond Donors | 0 |

These properties indicate moderate lipophilicity and solubility, which influence solvent choice and purification methods during synthesis.

Summary Table of Preparation Methods

| Method | Key Reagents/Catalysts | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Palladium-catalyzed coupling | Pd(PPh3)4 or Pd(dppf)Cl2, K2CO3 | DMF, DMSO, Toluene | 80-120 °C | 60-85 | Most common, reliable for ether bond formation |

| Nucleophilic Aromatic Substitution | Base (K2CO3), phenol derivative | Polar aprotic solvents | 80-110 °C | Moderate | Less common due to steric hindrance |

| One-pot Curtius rearrangement (for intermediates) | DPPA, triethylamine | Toluene/t-butanol | 80-100 °C | ~60 | Used for related pyridinyl intermediate synthesis |

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid, and the pyridine ring can undergo oxidation or reduction under suitable conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically in the presence of a base.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate has several scientific research applications:

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.

Material Science: It can be used in the synthesis of novel materials with specific properties.

Biological Studies: The compound is used in studies to understand its interactions with various biological systems.

Mechanism of Action

The mechanism of action of Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The bromopyridine moiety can form specific interactions with these targets, while the benzoate ester can influence the compound’s overall pharmacokinetic properties. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

- Bromine positioning on pyridine (e.g., 3- vs. 2-position) alters electronic effects and binding interactions .

- Piperidine-containing derivatives (e.g., YC-0541) may enhance solubility due to the basic nitrogen, unlike the target compound’s ether linkage .

Benzoate Esters with Heterocyclic Substituents

Variations in heterocyclic groups significantly influence physicochemical and biological properties:

Key Observations :

- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability compared to bromine’s steric bulk .

- Pyridazine and pyrazole derivatives (e.g., I-6230, 4b) show marked anticancer activity, suggesting the target compound’s bromopyridine group could be optimized for similar applications .

Substituent Effects on the Benzoate Core

Modifications at the 3-position of the benzoate ring alter reactivity and applications:

Key Observations :

- Methoxy groups (e.g., 3,4-dimethoxybenzoate) enhance electron density, favoring electrophilic substitutions , whereas bromine in the target compound directs further functionalization.

Biological Activity

Methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a benzoate moiety linked to a 6-bromopyridine via a methylene bridge. The presence of the bromine atom on the pyridine ring enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several key mechanisms:

- Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), particularly HDAC6, which plays a crucial role in various cellular processes including cell growth, apoptosis, and neurodegeneration. HDAC6 inhibition has been linked to therapeutic effects in cancer and neurodegenerative diseases .

- Anticancer Activity : Research indicates that compounds containing brominated pyridine derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. This is often mediated through the modulation of signaling pathways associated with cell survival and proliferation .

- Neuroprotective Effects : The inhibition of HDAC6 by related compounds has been associated with neuroprotective effects, potentially offering therapeutic benefits in conditions like Alzheimer's disease. By preventing tau aggregation and promoting microtubule stability, these compounds may mitigate neurodegeneration .

Case Studies

- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

- Animal Models : In vivo studies using rodent models have shown that administration of this compound resulted in reduced tumor growth and improved survival rates, further supporting its role as a promising therapeutic candidate in oncology.

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key structural features of methyl 3-((6-bromopyridin-3-yloxy)methyl)benzoate, and how do they influence its reactivity?

- The compound consists of a benzoate ester core substituted with a 6-bromopyridine moiety via a methyleneoxy linker. The bromine atom on the pyridine ring introduces steric and electronic effects, increasing susceptibility to nucleophilic substitution (e.g., Suzuki coupling) or cross-coupling reactions. The ester group enables hydrolysis to carboxylic acid derivatives under basic conditions .

- Methodological Insight : X-ray crystallography (using SHELX software ) and NMR spectroscopy are critical for confirming regiochemistry and verifying synthetic intermediates.

Q. What are standard protocols for synthesizing this compound?

- A typical synthesis involves:

- Step 1 : Alkylation of 3-hydroxybenzoic acid methyl ester with 3-bromo-6-bromopyridine under Mitsunobu conditions (e.g., DIAD, PPh₃).

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

- Key Data : Yields range from 60–75% depending on reaction scale and purity of starting materials .

Advanced Research Questions

Q. How does the bromine substituent in this compound affect its reactivity in cross-coupling reactions?

- The 6-bromo group on pyridine acts as a directing group, facilitating palladium-catalyzed couplings (e.g., Buchwald-Hartwig amination or Suzuki-Miyaura). Comparative studies with non-brominated analogs show a 3-fold increase in reaction rates due to bromine’s electron-withdrawing effects .

- Experimental Design : Optimize catalyst systems (e.g., Pd(OAc)₂/XPhos) and monitor reaction progress via LC-MS to minimize debromination side reactions.

Q. What strategies resolve contradictions in biological activity data for this compound?

- Discrepancies in IC₅₀ values (e.g., kinase inhibition assays) may arise from assay conditions (e.g., ATP concentration, buffer pH).

- Methodological Approach :

- Validate activity using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition).

- Perform molecular docking studies to correlate structural motifs (e.g., pyridine orientation) with target interactions .

Q. How can crystallographic data improve the understanding of this compound’s interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.